molecular formula C26H30N2O4 B15106802 methyl 4-{[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]amino}butanoate

methyl 4-{[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]amino}butanoate

Cat. No.: B15106802
M. Wt: 434.5 g/mol
InChI Key: GDIMODJPEQGPEB-UHFFFAOYSA-N
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Description

Methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is the cyclocondensation of 3-amino-5-methyl-[1,1’-biphenyl]-2,4-dicarbonitrile with cyclohexanone . This reaction is often carried out under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 4-[(1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]butanoate

InChI

InChI=1S/C26H30N2O4/c1-32-22(29)15-10-18-27-24(30)23-20-13-6-7-14-21(20)25(31)28(19-11-4-2-5-12-19)26(23)16-8-3-9-17-26/h2,4-7,11-14,23H,3,8-10,15-18H2,1H3,(H,27,30)

InChI Key

GDIMODJPEQGPEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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